molecular formula C6H8N2O3S B1582111 Ethyl 2-amino-4-hydroxythiazole-5-carboxylate CAS No. 72218-74-7

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Cat. No. B1582111
CAS RN: 72218-74-7
M. Wt: 188.21 g/mol
InChI Key: NXHMKBKVEUWEGM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O3S . It has an average mass of 188.204 Da and a mono-isotopic mass of 188.025558 Da .


Synthesis Analysis

The synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate and its analogues involves the use of 2-aminothiazoles as a starting material . These compounds are synthesized and characterized by FTIR and NMR (1H and 13C) .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate consists of a thiazole ring, which is a type of heterocyclic compound . The compound also contains an ethyl group, an amino group, a hydroxy group, and a carboxylate group .


Chemical Reactions Analysis

2-Aminothiazoles, such as Ethyl 2-amino-4-hydroxythiazole-5-carboxylate, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is an off-white precipitate . It has a molecular weight of 188.20 g/mol . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Application Summary

“Ethyl 2-aminothiazole-4-carboxylate” is a significant class of organic medicinal compounds. It’s used as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Methods of Application

The compound is used to synthesize Schiff bases, which are known for their diverse therapeutic roles . The synthesis involves the reaction of “Ethyl 2-aminothiazole-4-carboxylate” with various aldehydes .

Results or Outcomes

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . For instance, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at minimum inhibitory concentration (MIC) values of 250 µg/mL and 375 µg/mL respectively . Likewise, compound 2d and 2g exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm .

Safety And Hazards

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is classified as having acute oral toxicity (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It also has hazard statements H315, H319, and H335 .

Future Directions

The future directions for research on Ethyl 2-amino-4-hydroxythiazole-5-carboxylate and its analogues involve further exploration of their therapeutic potential . The compounds have shown moderate to significant antibacterial and antifungal potential, and compounds with a hydroxyl group substituted on the benzene ring have shown strong binding affinity . These compounds could be considered for further development as therapeutic agents .

properties

IUPAC Name

ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMKBKVEUWEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417818
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

CAS RN

72218-74-7
Record name 72218-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to literature procedure (Baldwin, J. J., et al. J. Med. Chem. 1980, 23, 65-70.) from thiourea and diethyl bromomalonate. MS m/z 189 (m+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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